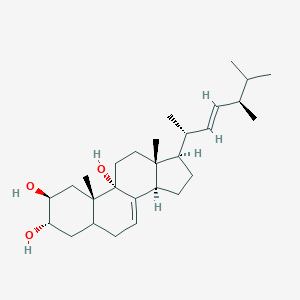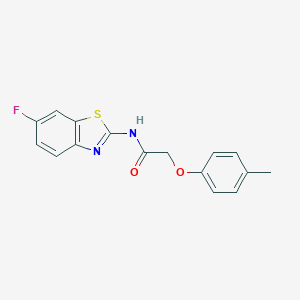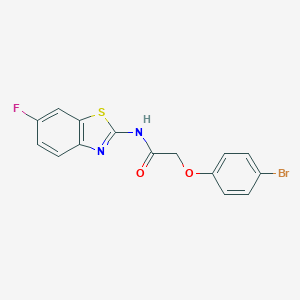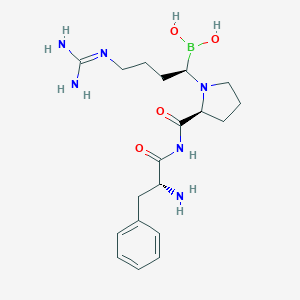![molecular formula C17H25N3O2 B238152 N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide, also known as P4P, is a synthetic compound that has gained interest among scientists due to its potential therapeutic applications. P4P belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, this compound has been shown to increase the levels of antioxidants such as glutathione, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a short period and in high yield. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the pharmacological properties of this compound.
Future Directions
There are several future directions for the research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the body. Overall, this compound has shown promising pharmacological properties and may have potential therapeutic applications in the future.
Synthesis Methods
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with butanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is around 70%, and the compound can be obtained in a relatively short period.
Scientific Research Applications
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)4-2/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
InChI Key |
QWKWZCNVVLBTOC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)



![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)